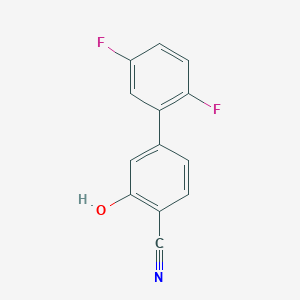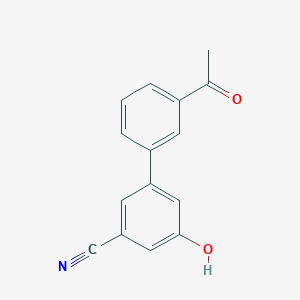
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% (2C5FCP95) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a highly reactive compound that can be used to synthesize other compounds and is known for its wide range of applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including anti-cancer agents, antibiotics, and anti-inflammatory drugs. It is also used in the synthesis of various chemicals, including dyes, pigments, and surfactants. Additionally, it is used in the synthesis of pesticides and herbicides.
Wirkmechanismus
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% is a highly reactive compound and is known to react with various organic and inorganic compounds. It is believed to act as a nucleophilic reagent, forming covalent bonds with various molecules. It is also believed to act as an oxidizing agent, forming free radicals that can react with other molecules.
Biochemical and Physiological Effects
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have antibacterial and antifungal activity, as well as to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% is a highly reactive compound and is suitable for use in laboratory experiments. It is relatively easy to synthesize and can be isolated and purified using standard chromatographic techniques. However, it is important to note that the compound is highly toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% are vast and there are many areas for future research. One area of research is the development of new synthetic methods for the synthesis of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% and to evaluate its potential therapeutic applications. Furthermore, research is needed to explore the potential applications of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% in the synthesis of other compounds, such as dyes, pigments, and surfactants. Finally, research is needed to explore the potential toxicological effects of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%.
Synthesemethoden
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 2-cyano-3-fluorophenylacetic acid with 5-chloro-2-cyanophenol in the presence of a base catalyst, such as potassium carbonate. The second step involves the reaction of the resulting 2-cyano-5-(3-cyano-2-fluorophenyl)phenol with 2-cyano-3-fluorophenylacetic acid in the presence of a base catalyst, such as potassium carbonate. The resulting product is 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, which can be isolated and purified using standard chromatographic techniques.
Eigenschaften
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-11(8-17)2-1-3-12(14)9-4-5-10(7-16)13(18)6-9/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPXURMLQDFDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C#N)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684753 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261932-03-9 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














